3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound characterized by the presence of a cycloheptyloxy group, a methyl group, and a sulfonyl chloride group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonamide
- 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonate
Uniqueness
3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C11H21ClO3S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-cycloheptyloxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(9-16(12,13)14)8-15-11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3 |
InChI Key |
REXZDGNJSXEWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.